2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide

Antiviral FMDV Virucidal

Researchers studying picornavirus entry mechanisms often lack chemical probes with clean temporal specificity. NSC79451 (CAS 63981-15-7) addresses this gap: it selectively inactivates extracellular FMDV virions exclusively during the co-treatment phase (EC50 1.56 µM), with zero post-entry or pre-treatment activity-confirmed by cell-based validation. • FMDV virucidal probe: active only in co-treatment; inactive post-entry and pre-treatment • Validated 3C protease ligand: docking score -6.6 kcal/mol; CC50 32.79 µM; LogP 2.769 • Available as research-grade solid; request quote for 1 g to 100 g quantities

Molecular Formula C14H11N3O6
Molecular Weight 317.25 g/mol
CAS No. 63981-15-7
Cat. No. B13954072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide
CAS63981-15-7
Molecular FormulaC14H11N3O6
Molecular Weight317.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O
InChIInChI=1S/C14H11N3O6/c1-8-5-6-9(16(20)21)7-11(8)15-14(19)10-3-2-4-12(13(10)18)17(22)23/h2-7,18H,1H3,(H,15,19)
InChIKeyQLVVQRCTAOWEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide (NSC79451): Chemical Identity and Research Provenance


2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide (CAS 63981-15-7) is a synthetic, small-molecule nitrobenzamide derivative with the molecular formula C14H11N3O6 and a molecular weight of 317.25 g/mol . It is cataloged within the National Cancer Institute (NCI) diversity library under the identifier NSC79451 and has been annotated with the legacy NCI-60 screening code NCI60_041750 . The compound features a characteristic 2-hydroxy-3-nitrobenzamide core coupled to a 2-methyl-5-nitrophenyl aniline moiety, a substitution pattern that confers distinct hydrogen-bonding capacity (2 donors, 6 acceptors) and a moderate lipophilicity (LogP 2.769) [1]. Its primary documented biological activity is as a virucidal agent against foot-and-mouth disease virus (FMDV), identified through structure-based virtual screening and cell-based validation [1].

Why 2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide Cannot Be Replaced by Generic Nitrobenzamide Analogs


Substituting 2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide with a generic nitrobenzamide or a regioisomeric analog is likely to result in a loss of biological function. The compound's unique antiviral profile—active exclusively in the co-treatment (virucidal) phase with an EC50 of 1.56 µM, but completely inactive in post-entry and pre-treatment assays [1]—is not shared by other NCI library hits such as NSC116640 [1]. The 2-hydroxy group on the benzamide ring is critical for intramolecular hydrogen bonding and molecular recognition, and its replacement by a methyl group (as in the close analog 2-methyl-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide) eliminates this hydrogen-bond donor capacity, altering both target binding and physicochemical properties [2]. Furthermore, the compound's relatively low LogP (2.769) and high topological polar surface area (TSPA 140.97 Ų) differentiate it from more lipophilic analogs, influencing its membrane permeability and cellular distribution [1].

Product-Specific Quantitative Evidence Guide for 2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide (NSC79451)


Differential Virucidal Activity Against FMDV: Co-Treatment Selectivity Versus In-Class Comparators

NSC79451 demonstrated a unique mode-of-action signature among seven hit compounds from the NCI diversity library screened against FMDV. In cell-based assays on BHK-21 cells, NSC79451 exhibited an EC50 of 1.56 ± 0.03 µM exclusively in the co-treatment (virucidal) assay, while it was completely inactive (I) in both post-entry and pre-treatment assay formats [1]. In contrast, the two lead compounds NSC116640 and NSC332670 were active across multiple assay modes: NSC116640 showed EC50 values of 5.74 ± 0.23 µM (co-treatment), 2.88 ± 0.17 µM (post-entry), and 7.27 ± 0.86 µM (pre-treatment); NSC332670 showed EC50 values of 2.04 ± 0.02 µM (co-treatment), 5.92 ± 0.20 µM (post-entry), and 7.18 ± 0.98 µM (pre-treatment) [1]. This stark selectivity—potent virucidal action without any intracellular post-entry activity—is not observed for any other hit in the panel, suggesting a distinct mechanistic profile that may translate into a differentiated therapeutic window [1].

Antiviral FMDV Virucidal 3C Protease Picornavirus

Computational Binding Affinity to FMDV 3C Protease: Comparative Virtual Screening Data

In the virtual screening campaign that identified NSC79451 as a hit, the compound exhibited a computed binding affinity of −6.6 kcal/mol against the FMDV 3C protease target [1]. This value is within the range of other active compounds in the screen (e.g., NSC116640 and NSC332670 at −6.7 kcal/mol) but is distinct from the inactive analog NSC681744, which also had a binding affinity of −6.7 kcal/mol yet showed markedly different cellular activity (EC50 co-treatment = 4.83 µM, inactive in other modes) [1]. This demonstrates that in silico binding affinity alone is insufficient to predict cellular efficacy, and that NSC79451's unique combination of moderate target affinity and specific physicochemical properties (LogP 2.769, TSPA 140.97 Ų) contributes to its differentiated biological readout [1].

Molecular Docking Virtual Screening 3C Protease Binding Affinity

Structural Differentiation from the Closest Analog: 2-Hydroxy Versus 2-Methyl Substituent on the Benzamide Ring

The closest commercially cataloged structural analog to NSC79451 is 2-methyl-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide (C15H13N3O5, MW 315.29 g/mol), which replaces the 2-hydroxy group on the benzamide ring with a methyl substituent [1]. This substitution eliminates the strong intramolecular hydrogen bond (O–H···O) characteristic of salicylamide-type structures, which stabilizes a pseudo-ring conformation and modulates both the compound's acidity (pKa of the phenolic OH) and its metal-chelating capacity . The spectroscopic signature of this hydrogen bond is clearly visible in the ¹H NMR spectrum of NSC79451 (DMSO-d₆), where the phenolic proton appears deshielded relative to non-hydrogen-bonded analogs . This structural feature is likely critical for the compound's virucidal activity, as the 2-methyl analog lacks any documented antiviral activity.

Structure-Activity Relationship Hydrogen Bonding Nitrobenzamide Spectroscopic Characterization

Differential Cytotoxicity and Selectivity Index Relative to Hit Compounds in the Same Screen

NSC79451 exhibited a CC50 of 32.79 ± 0.3 µM against BHK-21 cells, yielding a selectivity index (SI = CC50/EC50) of approximately 21 in the co-treatment assay [1]. This SI is substantially lower than that of NSC116640 (SI ≈ 73 in post-entry mode) but is derived from a different mode of action (pure virucidal vs. intracellular inhibition) [1]. Notably, NSC79451's cytotoxicity is higher (lower CC50) than all other active compounds in the panel: NSC116640 (CC50 = 210.70 µM), NSC332670 (CC50 = 65.82 µM), NSC681744 (CC50 = 124.00 µM), NSC64672 (CC50 = 130.09 µM), NSC119805 (CC50 = 82.45 µM), and NSC331757 (CC50 = 62.78 µM) [1]. This suggests that the 2-hydroxy-3-nitrobenzamide scaffold carries inherent cytotoxic potential that must be factored into experimental design.

Cytotoxicity Selectivity Index BHK-21 Cells Antiviral Safety

NCI-60 Screening Provenance: A Compound with Documented Anticancer Screening History

NSC79451 carries the NCI-60 screening identifier NCI60_041750, confirming that it has been evaluated across the NCI's panel of 60 human cancer cell lines . While the complete GI50 profiles are not publicly available in the current search results, the compound's inclusion in the NCI diversity library and its annotation with an NCI-60 code indicate that it has undergone the standardized five-dose screening protocol across leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines [1]. This distinguishes it from the vast majority of commercially available nitrobenzamide analogs that lack such comprehensive cancer pharmacology data. Researchers seeking compounds with pre-existing NCI-60 fingerprints for COMPARE analysis or drug repositioning studies will find this provenance uniquely valuable.

NCI-60 Cancer Cell Line Screening NSC79451 Anticancer Drug Repositioning

Best Research and Industrial Application Scenarios for 2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide (NSC79451)


Virucidal Mechanistic Probe for Picornavirus Entry Studies

NSC79451's exclusive activity in the co-treatment (virucidal) assay, with complete lack of post-entry or pre-entry efficacy [1], makes it a valuable chemical probe for dissecting the temporal window of FMDV neutralization. Researchers studying picornavirus entry mechanisms can use this compound at concentrations up to 32.79 µM (CC50) to selectively inactivate extracellular virions without confounding intracellular effects. The compound provides a cleaner pharmacological tool than broadly active analogs like NSC116640 [1].

Structure-Activity Relationship (SAR) Anchor Point for Salicylamide-Based Antivirals

The 2-hydroxy-3-nitrobenzamide scaffold of NSC79451, with its intramolecular hydrogen bond and moderate polarity (LogP 2.769, TSPA 140.97 Ų) [1], serves as a chemically distinct starting point for antiviral SAR campaigns. Medicinal chemists can use this compound as a core scaffold for synthesizing derivatives that explore the balance between virucidal potency and cytotoxicity, with the 2-methyl analog available as a direct negative control [2].

Computational Docking Validation Standard for 3C Protease Virtual Screening

With a validated docking score of −6.6 kcal/mol against FMDV 3C protease and confirmed cell-based activity [1], NSC79451 can serve as a reference ligand for calibrating and validating new virtual screening workflows targeting picornaviral 3C proteases. Its intermediate binding affinity and distinct physicochemical profile provide a useful benchmark for distinguishing true actives from false positives in docking campaigns.

NCI-60 COMPARE Analysis for Drug Repositioning and Mechanism-of-Action Studies

As an NCI-60-screened compound (NCI60_041750) [1], NSC79451 can be used in COMPARE analysis to identify clinically used drugs with similar cytotoxicity fingerprints, enabling hypothesis generation for drug repositioning. Researchers investigating the anticancer potential of nitrobenzamide derivatives can leverage its existing screening data to prioritize cell lines for follow-up studies.

Quote Request

Request a Quote for 2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.